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molecular formula C5H4ClIN2 B3024639 4-Chloro-5-iodopyridin-2-amine CAS No. 670253-37-9

4-Chloro-5-iodopyridin-2-amine

Cat. No. B3024639
M. Wt: 254.45 g/mol
InChI Key: MBEBQNFNTISDFJ-UHFFFAOYSA-N
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Patent
US07109219B2

Procedure details

N,N-Dimethylformamide (47 ml) and N-iodosuccinimide (10.7 g, 47.6 mmol) were added to 2-amino-4-chloropyridine (4.72 g, 36.7 mmol); and the reaction mixture was stirred overnight. An aqueous solution of sodium thiosulfate and ethyl acetate were added thereto; the organic layer was separated, concentrated, and dried over anhydrous sodium sulfate. This was concentrated under reduced pressure; a solvent mixture (ether: hexane=1:1) was added to the residue; and the solid was filtered off to yield the title compound (7.0 g, 27.5 mmol).
Quantity
47 mL
Type
reactant
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)C=O.[I:6]N1C(=O)CCC1=O.[NH2:14][C:15]1[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][N:16]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(OCC)(=O)C>[NH2:14][C:15]1[CH:20]=[C:19]([Cl:21])[C:18]([I:6])=[CH:17][N:16]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
47 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10.7 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
4.72 g
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
and the reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
This was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
a solvent mixture (ether: hexane=1:1) was added to the residue
FILTRATION
Type
FILTRATION
Details
and the solid was filtered off

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC=C(C(=C1)Cl)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.5 mmol
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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